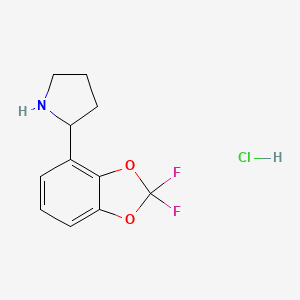![molecular formula C42H66FeO2P2 B13384654 (R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)
(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J007-2 involves the reaction of ferrocene with phosphine ligands. The process typically includes the following steps:
Formation of the ferrocene backbone: Ferrocene is reacted with phosphine ligands to form the initial complex.
Introduction of chiral centers: Chiral phosphine ligands are introduced to create the desired enantioselective properties.
Industrial Production Methods
Industrial production of Josiphos SL-J007-2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the ligand meets the stringent requirements for use in asymmetric catalysis .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J007-2 undergoes various types of reactions, including:
Hydrogenation: Catalyzes the hydrogenation of C=N, C=C, and C=O bonds.
Substitution: Involved in catalyzed allylic substitution reactions.
Hydrocarboxylation: Facilitates the addition of carboxyl groups to substrates.
Michael Addition: Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used with Josiphos SL-J007-2 include:
Hydrogen gas: For hydrogenation reactions.
Palladium or rhodium catalysts: For substitution and addition reactions.
Solvents: Such as toluene or dichloromethane, depending on the specific reaction.
Major Products
The major products formed from reactions involving Josiphos SL-J007-2 are typically enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Scientific Research Applications
Josiphos SL-J007-2 is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are crucial for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Facilitates the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.
Medicine: Used in the production of pharmaceuticals, where enantioselectivity is essential for the efficacy and safety of drugs.
Industry: Applied in the synthesis of agrochemicals and fine chemicals, where precise control over stereochemistry is required
Mechanism of Action
The mechanism of action of Josiphos SL-J007-2 involves its role as a chiral ligand in catalytic reactions. It coordinates with metal centers, such as palladium or rhodium, to form active catalytic complexes. These complexes facilitate the enantioselective transformation of substrates by providing a chiral environment that favors the formation of one enantiomer over the other .
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J007-2 can be compared with other Josiphos ligands, such as:
- Josiphos SL-J216-2
- Josiphos SL-J013-1
- Josiphos SL-J011-2
- Josiphos SL-J013-2 .
Uniqueness
Josiphos SL-J007-2 is unique due to its specific chiral phosphine ligands, which provide high levels of enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Properties
Molecular Formula |
C42H66FeO2P2 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-dicyclohexylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C37H56O2P2.C5H10.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h21-24,29-31,34-35H,8-20H2,1-7H3;1-5H2; |
InChI Key |
KBTRXGJMLCCSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B13384575.png)
![[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13384587.png)
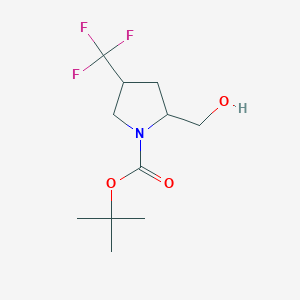

![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)
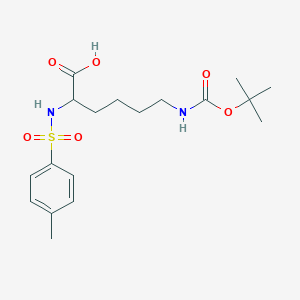
![1-(10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)propan-1-one](/img/structure/B13384622.png)
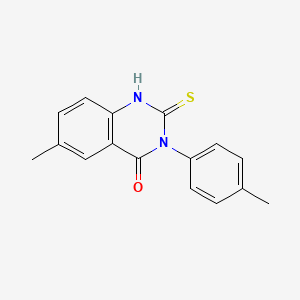
![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)
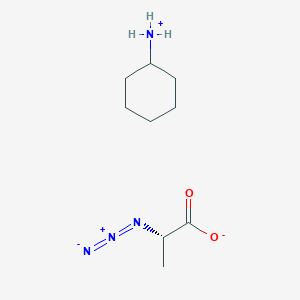
![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)
